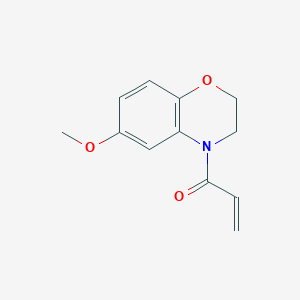

![molecular formula C20H21N3O3S B2468255 5-(1-(噻吩-2-基)环戊烷甲酰胺基)吡唑并[1,5-a]吡啶-3-甲酸乙酯 CAS No. 1396815-81-8](/img/structure/B2468255.png)

5-(1-(噻吩-2-基)环戊烷甲酰胺基)吡唑并[1,5-a]吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrazolo[1,5-a]pyrimidines are also a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents . Pyrazolo[1,5-a]pyrimidines can be synthesized through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

Thiophene has the formula C4H4S and is considered to be a structural alert . The structure of pyrazolo[1,5-a]pyrimidines can be modified by substituting different groups at various positions, which can significantly affect their properties .Chemical Reactions Analysis

The nature of the sulfur reagent can have a significant impact on the selectivity of reactions involving thiophene . For example, 1,3-enynes can undergo cyclization reactions to produce various thiophene derivatives .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗癌活性

一项关于新型乙基吡唑衍生物的研究评估了它们作为抗癌剂的潜力,通过对拓扑异构酶 IIα 的抑制活性和对癌细胞系的细胞毒性进行评估。一种化合物对不同癌细胞系表现出显着的细胞毒性,具有较低的 IC50 值,表明了抗癌药物开发的一个有前途的途径 (Raquib Alam 等,2016)。

抗结核活性

对噻唑-氨基哌啶杂化类似物的研究发现了新型的结核分枝杆菌 GyrB 抑制剂。一种化合物对该细菌表现出相当大的活性,显示出作为一种新型抗结核剂的潜力 (V. U. Jeankumar 等,2013)。

杂环合成

乙基 α-(3-氨基甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)乙酸酯已被用于合成多官能取代的吡喃、吡啶和嘧啶衍生物,证明了乙基吡唑并[1,5-a]吡啶衍生物在合成各种杂环化合物中的多功能性 (R. Mohareb 等,2004)。

选择性合成

涉及乙基吡唑衍生物的选择性环缩合过程已被用于合成乙基 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸酯,展示了涉及此类化合物的反应在生成新型杂环方面的特异性 (P. S. Lebedˈ 等,2012)。

用于 p53 通路的 novel 苯甲酰胺

研究用于与 p53 通路相互作用的带有吡唑或吲唑核的新型苯甲酰胺发现,这些化合物对人肺癌细胞表现出有希望的抗增殖活性。这些发现说明了此类化合物在癌症治疗中的潜在治疗应用 (D. Raffa 等,2019)。

作用机制

The mechanism of action of thiophene and pyrazolo[1,5-a]pyrimidines derivatives can vary depending on their structure and the specific biological target. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

未来方向

Thiophene and its derivatives, as well as pyrazolo[1,5-a]pyrimidines, continue to attract great interest in both industry and academia due to their wide range of applications . Future research will likely focus on the synthesis and characterization of novel derivatives with improved properties and effectiveness.

属性

IUPAC Name |

ethyl 5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-26-18(24)15-13-21-23-10-7-14(12-16(15)23)22-19(25)20(8-3-4-9-20)17-6-5-11-27-17/h5-7,10-13H,2-4,8-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKAIWVQUJYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)

![N-cyclopropyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2468176.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468191.png)